molecular formula C17H22N2 B256770 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline

2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline

Katalognummer B256770
Molekulargewicht: 254.37 g/mol
InChI-Schlüssel: MOIQHMRKXHSQDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline, also known as DMQX, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMQX is classified as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. DMQX has been shown to have a high affinity for the NMDA receptor, making it a promising candidate for the treatment of various neurological disorders.

Wirkmechanismus

2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline acts as a non-competitive antagonist of the NMDA receptor, binding to a site on the receptor that is distinct from the glutamate binding site. By blocking the NMDA receptor, 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline reduces the influx of calcium ions into neurons, which can lead to excitotoxicity and neuronal damage. 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has also been shown to modulate other neurotransmitter systems, including the GABAergic and dopaminergic systems, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has been shown to have a range of biochemical and physiological effects, including reducing glutamate-induced excitotoxicity, modulating calcium signaling, and reducing oxidative stress. 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has been shown to improve synaptic plasticity and learning and memory in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has several advantages for laboratory experiments, including its high affinity for the NMDA receptor and its ability to modulate other neurotransmitter systems. 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has also been shown to have a good safety profile, with few side effects reported in animal studies. However, 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has some limitations, including its poor solubility in water and its potential to interact with other drugs that target the NMDA receptor.

Zukünftige Richtungen

There are several potential future directions for research on 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline, including exploring its therapeutic potential in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline may also have potential as a cognitive enhancer, improving learning and memory in healthy individuals. In addition, further studies are needed to optimize the synthesis of 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline and improve its pharmacokinetic properties. Overall, 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline represents a promising candidate for the development of novel therapeutics for neurological disorders.

Synthesemethoden

The synthesis of 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline involves several steps, including the condensation of 2,6-dimethyl-4-nitroaniline with 4-methylpiperidine-1-carboxaldehyde, followed by reduction with sodium dithionite. The resulting intermediate is then cyclized using polyphosphoric acid to yield 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline. The synthesis of 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has been optimized to improve yield and purity, making it a viable option for large-scale production.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neuropathic pain. 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has been shown to have a neuroprotective effect in animal models of stroke, reducing infarct size and improving neurological function. 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has also been shown to have anticonvulsant properties, reducing seizure activity in animal models of epilepsy. In addition, 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has been shown to have analgesic effects, reducing pain sensitivity in animal models of neuropathic pain.

Eigenschaften

Produktname

2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline

Molekularformel

C17H22N2

Molekulargewicht

254.37 g/mol

IUPAC-Name

2,6-dimethyl-4-(4-methylpiperidin-1-yl)quinoline

InChI

InChI=1S/C17H22N2/c1-12-6-8-19(9-7-12)17-11-14(3)18-16-5-4-13(2)10-15(16)17/h4-5,10-12H,6-9H2,1-3H3

InChI-Schlüssel

MOIQHMRKXHSQDP-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=CC(=NC3=C2C=C(C=C3)C)C

Kanonische SMILES

CC1CCN(CC1)C2=C3C=C(C=CC3=NC(=C2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.